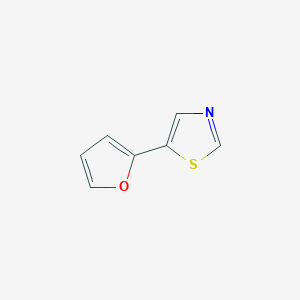

5-(Furan-2-yl)thiazole

Description

Properties

Molecular Formula |

C7H5NOS |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

5-(furan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H5NOS/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H |

InChI Key |

NLZRZEXXQZKGME-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CN=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Furan-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(Furan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the most plausible synthetic methodology, including reaction schemes, experimental protocols, and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Thiazole and furan rings are important pharmacophores found in numerous biologically active compounds. The combination of these two heterocyclic systems in a single molecule, such as this compound, presents a scaffold with potential for diverse pharmacological applications. This guide focuses on the practical synthesis of this target molecule, primarily through the well-established Hantzsch thiazole synthesis.

Synthetic Approach: The Hantzsch Thiazole Synthesis

The most direct and widely applicable method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2-bromoacetylfuran and thioformamide.

The overall synthetic pathway can be depicted as a two-step process starting from the commercially available 2-acetylfuran.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromoacetylfuran

The initial step involves the α-bromination of 2-acetylfuran. This reaction is typically carried out using a brominating agent in a suitable solvent. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common choice for selective α-bromination of ketones.

Figure 2: Key components for the bromination of 2-acetylfuran.

Experimental Protocol: Synthesis of 2-Bromoacetylfuran

This protocol is based on general procedures for the α-bromination of ketones using N-bromosuccinimide.

-

Materials:

-

2-Acetylfuran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of 2-acetylfuran with N-bromosuccinimide in CCl₄ can lead to the formation of the corresponding 5-bromo-, 5,ω-dibromo-, and ω-bromo derivatives[1].

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromoacetylfuran.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hantzsch Synthesis of this compound

The second step is the cyclocondensation reaction between 2-bromoacetylfuran and thioformamide to form the thiazole ring. Thioformamide can be prepared in situ or used as a commercially available reagent.

Figure 3: Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Hantzsch thiazole synthesis.

-

Materials:

-

2-Bromoacetylfuran

-

Thioformamide

-

Ethanol or other suitable polar solvent

-

Sodium bicarbonate (optional, as a mild base)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 2-bromoacetylfuran (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add thioformamide (1.0-1.2 eq) to the solution. If desired, a mild base like sodium bicarbonate can be added to neutralize the HBr formed during the reaction.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, the following table presents expected ranges for yields and key characterization data based on analogous syntheses. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.

| Parameter | Step 1: 2-Bromoacetylfuran | Step 2: this compound |

| Yield (%) | 60-80 | 50-70 |

| Appearance | Pale yellow oil or solid | Solid |

| ¹H NMR (δ, ppm) | Anticipated signals: | Anticipated signals: |

| ~4.5 (s, 2H, -CH₂Br) | ~8.9 (s, 1H, thiazole H-2) | |

| ~6.6 (dd, 1H, furan H-4) | ~8.0 (s, 1H, thiazole H-4) | |

| ~7.3 (d, 1H, furan H-3) | ~7.6 (d, 1H, furan H-5) | |

| ~7.7 (d, 1H, furan H-5) | ~6.8 (d, 1H, furan H-3) | |

| ~6.5 (dd, 1H, furan H-4) | ||

| ¹³C NMR (δ, ppm) | Anticipated signals: | Anticipated signals: |

| ~180 (-C=O) | ~155 (thiazole C-2) | |

| ~152 (furan C-2) | ~150 (thiazole C-5) | |

| ~148 (furan C-5) | ~145 (furan C-2) | |

| ~120 (furan C-3) | ~143 (furan C-5) | |

| ~113 (furan C-4) | ~138 (thiazole C-4) | |

| ~30 (-CH₂Br) | ~112 (furan C-4) | |

| ~108 (furan C-3) | ||

| Mass Spec (m/z) | M⁺ and M+2 peaks for Br | M⁺ corresponding to C₇H₅NOS |

Note: The exact chemical shifts (δ) in NMR spectra are dependent on the solvent used.

Conclusion

This technical guide outlines a practical and established synthetic route for the preparation of this compound. The two-step process, involving the bromination of 2-acetylfuran followed by a Hantzsch thiazole synthesis, provides a reliable method for obtaining the target compound. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the synthesis and further investigation of this promising heterocyclic scaffold. It is recommended that all synthesized compounds be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybridization of different heterocyclic scaffolds is a well-established strategy in medicinal chemistry to generate novel molecular entities with unique biological activities. The furan and thiazole rings are privileged structures, each found in a multitude of natural products and synthetic drugs.[1][2] The combination of these two heterocycles into a single molecule, such as 5-(Furan-2-yl)thiazole, presents a compelling scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic characterization, based on available data for closely related analogues and general principles of heterocyclic chemistry.

Physicochemical Properties

| Property | Value (for 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole) | Reference |

| Molecular Weight | 179.24 g/mol | [3] |

| Molecular Formula | C₉H₉NOS | [3] |

| XLogP3-AA | 2.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 179.04048508 Da | [3] |

| Topological Polar Surface Area | 54.3 Ų | [3] |

Synthesis

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of this compound, a plausible approach would involve the reaction of a 2-halo-1-(furan-2-yl)ethan-1-one with a thioformamide.

A general experimental workflow for the synthesis of this compound via the Hantzsch synthesis is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol, add thioformamide (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity

The reactivity of this compound is dictated by the electronic properties of both the furan and thiazole rings.

-

Thiazole Ring: The thiazole ring is aromatic, with the C5 position being a primary site for electrophilic substitution.[6] The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base, allowing for nucleophilic substitution at this position.[6]

-

Furan Ring: The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C5 position (if unsubstituted) or the C2 position.[7] It can also participate in Diels-Alder reactions as a diene.[7]

The interplay of these reactive sites in this compound suggests a rich and diverse chemistry, allowing for further functionalization of the core scaffold. A logical relationship diagram illustrating the key reactive sites is presented below.

Caption: Predicted reactivity of the this compound scaffold.

Spectroscopic Data

While experimental spectroscopic data for this compound is scarce, expected spectral characteristics can be inferred from data on related furan and thiazole derivatives.[8][9][10][11][12]

¹H NMR Spectroscopy (Predicted):

| Proton | Chemical Shift (ppm) | Multiplicity |

| Thiazole H-2 | ~8.9 | s |

| Thiazole H-4 | ~8.0 | s |

| Furan H-5' | ~7.6 | dd |

| Furan H-3' | ~6.8 | dd |

| Furan H-4' | ~6.5 | dd |

¹³C NMR Spectroscopy (Predicted):

| Carbon | Chemical Shift (ppm) |

| Thiazole C-2 | ~155 |

| Thiazole C-4 | ~140 |

| Thiazole C-5 | ~120 |

| Furan C-2' | ~148 |

| Furan C-5' | ~144 |

| Furan C-3' | ~112 |

| Furan C-4' | ~110 |

IR Spectroscopy (Predicted):

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C=C and C=N stretching | 1600-1450 |

| Furan ring breathing | ~1015 |

| Thiazole ring vibrations | Various |

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₅NOS, MW = 167.19). Fragmentation patterns would likely involve cleavage of the furan and thiazole rings.

Biological Activity

While specific biological activity data for this compound is not available in the reviewed literature, the broader class of furan-thiazole derivatives has demonstrated a wide range of pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][13] The combination of the furan and thiazole moieties appears to be a promising strategy for the development of novel bioactive compounds. Further investigation into the biological profile of this compound and its derivatives is warranted.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery. Although direct experimental data is limited, this guide provides a foundational understanding of its chemical properties based on established principles and data from related compounds. The proposed synthetic route via the Hantzsch synthesis offers a practical approach to accessing this scaffold. The predicted reactivity and spectroscopic characteristics provide a basis for future experimental work. The known biological activities of related furan-thiazole derivatives highlight the potential of this core structure in the development of new therapeutic agents. Further research is needed to fully elucidate the chemical and biological properties of this compound.

References

- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole | C9H9NOS | CID 82125255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 5-(Furan-2-yl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the heterocyclic compound 5-(Furan-2-yl)thiazole. This molecule, featuring both a furan and a thiazole ring, represents a core scaffold of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route and the expected outcomes from key analytical techniques essential for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-bromo-1-(furan-2-yl)ethan-1-one would serve as the α-haloketone precursor, and formamide would be the source of the thioamide functionality after treatment with a thionating agent like Lawesson's reagent, or more directly, by using thioformamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

2-bromo-1-(furan-2-yl)ethan-1-one

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in ethanol.

-

Add thioformamide (1.1 eq) to the solution and stir the mixture at room temperature.

-

The reaction is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data from various spectroscopic techniques used to confirm the structure of this compound. The predicted values are based on the analysis of structurally similar furan-thiazole derivatives found in the literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | s | - | H-2 (Thiazole) |

| ~7.80 | s | - | H-4 (Thiazole) |

| ~7.50 | dd | 1.8, 0.8 | H-5' (Furan) |

| ~6.80 | d | 3.4 | H-3' (Furan) |

| ~6.50 | dd | 3.4, 1.8 | H-4' (Furan) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 (Thiazole) |

| ~148.0 | C-5 (Thiazole) |

| ~144.0 | C-2' (Furan) |

| ~142.0 | C-4 (Thiazole) |

| ~112.0 | C-5' (Furan) |

| ~110.0 | C-3' (Furan) |

| ~108.0 | C-4' (Furan) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (aromatic) |

| ~1600 | Medium | C=N stretching (thiazole ring) |

| ~1550-1450 | Strong | C=C stretching (furan and thiazole rings) |

| ~1250 | Medium | C-O-C stretching (furan ring) |

| ~800-850 | Strong | C-H out-of-plane bending (furan ring) |

| ~750 | Strong | C-S stretching (thiazole ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Relative Intensity | Assignment |

| ~165 | High | [M]⁺ (Molecular Ion) |

| ~137 | Medium | [M - CO]⁺ |

| ~110 | Medium | [M - HCN - S]⁺ |

| ~94 | Medium | [Furan-C≡S]⁺ |

| ~67 | High | [Furan]⁺ |

Visualizing the Structure Elucidation Workflow

The logical process for elucidating the structure of a synthesized compound is a critical workflow for any chemical research. The following diagram illustrates the key steps from synthesis to final structure confirmation.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines a reliable synthetic method with a suite of powerful spectroscopic techniques. The Hantzsch thiazole synthesis provides a direct route to this heterocyclic scaffold. Subsequent analysis by NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The data presented in this guide, while predicted based on known chemical principles and analogous compounds, provides a robust framework for researchers working on the synthesis and characterization of novel furan-thiazole derivatives. This foundational knowledge is crucial for the further development of these compounds in various applications, including drug discovery and materials science.

References

Biological Screening of 5-(Furan-2-yl)thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological screening of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial Activity

This compound derivatives have shown significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The screening of these compounds typically involves determining their minimum inhibitory concentration (MIC) and assessing their mechanism of action.

Quantitative Data Summary

The antimicrobial efficacy of various this compound derivatives is summarized in the table below. The data, collected from multiple studies, highlights the inhibitory activity against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| FT-1 | Staphylococcus aureus | 28 | 4.88 | [1] |

| Escherichia coli | 27 | 4.88 | [1] | |

| Candida albicans | 26 | 156.25 | [1] | |

| FT-2 | Staphylococcus aureus | 25 | 19.53 | [1] |

| Escherichia coli | 28 | <39.06 | [1] | |

| FT-3 | Aspergillus niger | - | - | [1] |

| FT-4 | Candida albicans | 37 | 156.25 | [1] |

Experimental Protocol: Agar Cup Diffusion Method

This method is a standard preliminary screening technique to assess the antimicrobial activity of novel compounds.

Materials:

-

Nutrient Agar plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound derivative solutions of known concentration

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., solvent used to dissolve compounds)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the Nutrient Agar medium and pour it into sterile Petri dishes.

-

Allow the agar to solidify completely.

-

Inoculate the agar plates uniformly with the test microorganism using a sterile spreader.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Carefully add a defined volume of the this compound derivative solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mechanism of Action: DNA Gyrase B Inhibition

Molecular docking studies have suggested that some furan-thiazole derivatives may exert their antimicrobial effect by inhibiting DNA gyrase B, an essential enzyme in bacterial DNA replication.[1]

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The primary method for evaluating cytotoxicity is the MTT assay.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FTAC-1 | MCF-7 (Breast) | 2.57 ± 0.16 | |

| HepG2 (Liver) | 7.26 ± 0.44 | ||

| FTAC-2 | MDA-MB-231 (Breast) | 1.21 ± 0.09 | [2] |

| FTAC-3 | HL-60 (Leukemia) | - | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well plates

-

This compound derivative solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Cancer

Thiazole derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[3][4][5]

Anti-inflammatory Activity

Select this compound derivatives have been evaluated for their anti-inflammatory properties, primarily through in vitro assays that measure the inhibition of inflammatory mediators.

Quantitative Data Summary

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

| Compound ID | Assay | IC50 (µM) | Reference |

| FTAI-1 | Nitric Oxide Scavenging | - | [6] |

| FTAI-2 | COX-2 Inhibition | - | [7][8] |

Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.[9]

Materials:

-

Sodium nitroprusside solution

-

Phosphate buffered saline (PBS)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

This compound derivative solutions

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing sodium nitroprusside in PBS.

-

Add different concentrations of the this compound derivatives to the reaction mixture.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

After incubation, add Griess reagent to each sample.

-

Measure the absorbance of the resulting chromophore at 540 nm.

-

A decrease in absorbance compared to the control indicates nitric oxide scavenging activity.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[8]

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer

-

This compound derivative solutions

-

Detection reagent (e.g., to measure prostaglandin E2 levels)

-

Microplate reader

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with different concentrations of the this compound derivatives.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period to allow for the conversion of arachidonic acid to prostaglandins.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of COX inhibition and determine the IC50 value.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijastnet.com [ijastnet.com]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

5-(Furan-2-yl)thiazole mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Furan-2-yl)thiazole and Its Derivatives

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives for researchers, scientists, and drug development professionals. The document summarizes key biological activities, presents quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows.

Introduction

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives incorporating this core have demonstrated potential as therapeutic agents in several areas, including neurodegenerative diseases, infectious diseases, and oncology. This guide consolidates the existing research to elucidate the multifaceted mechanism of action of these compounds.

Key Biological Activities and Mechanisms of Action

The biological effects of this compound derivatives are diverse, stemming from their ability to interact with various biological targets. The primary mechanisms of action identified in the literature include enzyme inhibition and interference with cellular signaling pathways.

Cholinesterase Inhibition

A prominent mechanism of action for certain this compound derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[1]

| Compound | Target Enzyme | Ki (μM) |

| Derivative 2b | Acetylcholinesterase (AChE) | 14.887 ± 1.054 |

| Derivative 2f | Butyrylcholinesterase (BChE) | 4.763 ± 0.321 |

| Data from enzymatic inhibition studies on novel 5-hydroxymethylfuran incorporated thiazole-based furan derivatives.[1] |

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of this compound derivatives.[2][3] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[3]

| Compound | Microbial Strain | Inhibition Zone (mm) |

| Thiazole 3a | S. aureus | 28 |

| Thiazole 3a | E. coli | 25 |

| Thiazole 8a | S. aureus | 27 |

| Thiazole 8a | E. coli | 28 |

| Thiazole 3a | C. albicans | 26 |

| Thiazole 6d | C. albicans | 26 |

| Thiazole 6c | A. niger | 37 |

| Data from antimicrobial screening of novel thiazole derivatives containing imidazole and furan scaffolds.[3] |

Anticancer Activity

The anticancer potential of this compound derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide has been shown to inhibit the epidermal growth factor receptor (EGFR).[4] This inhibition leads to the downregulation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately promoting apoptosis in cancer cells.[4]

Caption: EGFR signaling pathway and its inhibition by a this compound derivative.

Other Enzyme Inhibition

Beyond cholinesterases, derivatives of this compound have been investigated as inhibitors of other enzymes. For instance, some derivatives have been designed as inhibitors of enoyl-ACP reductase, a key enzyme in fatty acid synthesis in Mycobacterium tuberculosis, suggesting a potential anti-tubercular mechanism.[5] Molecular docking studies have indicated that these compounds interact with key amino acid residues, such as Tyr 158 and Met103, in the active site of the enzyme.[5] Another derivative has been identified as a non-ATP competitive inhibitor of GSK 3β, an enzyme implicated in various diseases including diabetes and neurodegenerative disorders.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to determine the mechanism of action of this compound derivatives.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is typically assessed using a modified Ellman's method.

Caption: Workflow for determining cholinesterase inhibition.

Protocol:

-

A solution of AChE or BChE in phosphate buffer is prepared.

-

The test compound (inhibitor) at various concentrations is added to the enzyme solution.

-

The mixture is pre-incubated.

-

The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

The change in absorbance is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the inhibition constant (Ki) is determined from dose-response curves.

Antimicrobial Susceptibility Testing

The antimicrobial activity is commonly evaluated using the agar well diffusion method to determine the zone of inhibition.

Protocol:

-

A standardized microbial inoculum is uniformly swabbed onto the surface of an agar plate.

-

Wells are created in the agar using a sterile borer.

-

A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The core mechanism of action of its derivatives is multifaceted, encompassing the inhibition of key enzymes such as cholinesterases, DNA gyrase B, and protein kinases like EGFR, as well as displaying broad antimicrobial and antioxidant activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on elucidating the precise molecular interactions and structure-activity relationships to optimize the potency and selectivity of these compounds for specific therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide | 1049369-98-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (EVT-3017293) | 863005-35-0 [evitachem.com]

Discovering Novel 5-(Furan-2-yl)thiazole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(furan-2-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties have made it a versatile building block for the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the discovery of novel this compound analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships.

Quantitative Biological Activity of this compound Analogs

The following tables summarize the quantitative biological data for various this compound analogs and related derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (4-chloro-2-methylphenyl amido substituted) | HCT-8 | 48% inhibition at 5 µg/mL | [1][2] |

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 ± 0.03 | [3] |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 ± 0.13 | [3] |

| Hydrazinyl thiazole molecule II | C6 | 3.83 | [4] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivative (3) | HepG-2 | Near doxorubicin | [5] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivative (12) | HepG-2 | Near doxorubicin | [5] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivative (14) | HepG-2 | Near doxorubicin | [5] |

Table 2: Enzyme Inhibitory Activity of Thiazole Analogs

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Thiazole-naphthalene derivative (5b) | Tubulin Polymerization | 3.3 µM (IC50) | [3] |

| 4-chlorophenylthiazole derivative (III) | VEGFR-2 | 51.09 nM (IC50) | [4] |

| Bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 | 3.7 nM (IC50) | [9] |

| Thiazole-based furan derivative (2b) | Acetylcholinesterase (AChE) | 14.887 ± 1.054 μM (Ki) | |

| Thiazole-based furan derivative (2f) | Butyrylcholinesterase (BChE) | 4.763 ± 0.321 μM (Ki) | |

| N-(thiazol-2-yl) Furanamide derivative (B3) | Androgen Receptor (AR) | 0.019 µM (IC50) | |

| Enzalutamide | Androgen Receptor (AR) | 0.094 µM (IC50) |

Key Signaling Pathways

The biological activity of this compound analogs is often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. Below are diagrams illustrating some of these key pathways.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: Androgen Receptor Signaling and Antagonism.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducibility and further development.

General Synthesis of 2,4-Disubstituted 1,3-Thiazole Derivatives

A common and versatile method for the synthesis of the 2,4-disubstituted 1,3-thiazole core is the Hantzsch thiazole synthesis.

Procedure:

-

A mixture of an appropriate thiourea or thioamide (1 mmol) and an α-haloketone (1 mmol) in a suitable solvent such as ethanol is prepared.

-

The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2,4-disubstituted 1,3-thiazole derivative.[10]

Caption: Hantzsch Thiazole Synthesis Workflow.

In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[9][11]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds dissolved in DMSO

-

Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 96-well plate, add the test compound solution, the VEGFR-2 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.

-

Measure the luminescence using a microplate reader.

-

The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Androgen Receptor (AR) Antagonism Assay

This cell-based assay is used to evaluate the ability of compounds to inhibit the transcriptional activity of the androgen receptor.[12][13]

Materials:

-

MDA-kb2 human breast cancer cell line (stably transfected with an MMTV-luciferase reporter construct)

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Dihydrotestosterone (DHT) as the AR agonist

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

White opaque 96-well plates

Procedure:

-

Seed MDA-kb2 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of DHT (e.g., 0.1 nM).

-

Include control wells with cells treated with DHT alone (positive control) and vehicle (negative control).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

The antagonist activity is determined by the reduction in luciferase signal compared to the DHT-only control. IC50 values are calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[7][14]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution.

-

Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. Ki values can be determined from dose-response curves.

This guide provides a foundational understanding of the discovery and preliminary evaluation of novel this compound analogs. The provided protocols and data serve as a starting point for researchers to design and execute their own studies in this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpionline.org [jpionline.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The 5-(Furan-2-yl)thiazole core is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and electronic properties make it a versatile scaffold for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Synthetic Strategies

The this compound scaffold consists of a furan ring linked to a thiazole ring at the 5-position. This arrangement allows for substitutions at various positions on both heterocyclic rings, enabling the fine-tuning of physicochemical properties and biological activity.

A common synthetic route to access this scaffold involves the Hantzsch thiazole synthesis, where a thiosemicarbazone derivative of a furan-containing ketone is cyclized with an α-haloketone.[1] Variations of this method, including one-pot multicomponent reactions, have been developed to improve efficiency and yield.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the furan and thiazole rings, as well as on appended functional groups.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound analogs. A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis in tumors.[2][3]

Key SAR observations for anticancer activity include:

-

Substitution on the Thiazole Ring: The presence of a substituted phenyl group at the 4-position of the thiazole ring is often crucial for potent VEGFR-2 inhibition. Electron-withdrawing groups, such as nitro and chloro, on this phenyl ring can enhance cytotoxic activity.[2] For instance, a 3-nitrophenylthiazole derivative demonstrated significant cytotoxic activity and induced cell cycle arrest in breast cancer cells.

-

Linker and Terminal Groups: The nature of the substituent at the 2-position of the thiazole ring plays a critical role. Often, a hydrazone or a similar linker connects to another aromatic or heterocyclic moiety. The terminal group can significantly influence the binding affinity to the target protein.

Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[4][5][6]

Key SAR observations for antimicrobial activity include:

-

Pyrazoline Moiety: The incorporation of a pyrazoline ring linked to the thiazole nitrogen has been shown to be beneficial for antimicrobial activity.[4][5]

-

Substituents on Appended Rings: The nature of substituents on other heterocyclic rings attached to the core scaffold can modulate the antimicrobial spectrum and potency. For example, in a series of 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives, the type of heterocyclic thiol attached at the 4-position of the thiazole influenced the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.[4][5]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related analogs.

| Compound ID | Modification on this compound Core | Target/Cell Line | Activity (IC50/MIC in µM) | Reference |

| 4d | 3-Nitrophenyl at 4-position of thiazole, linked to a furan-containing side chain | MDA-MB-231 | 1.21 | |

| 4b | 4-Chlorophenyl at 4-position of thiazole, linked to a furan-containing side chain | MDA-MB-231 | Not specified, but showed good VEGFR-2 inhibition | |

| 4c | Thiazole with a 2-(4-hydroxybenzylidene)hydrazinyl moiety and a phenylhydrazono group | MCF-7 | 2.57 | [2] |

| 4c | Thiazole with a 2-(4-hydroxybenzylidene)hydrazinyl moiety and a phenylhydrazono group | HepG2 | 7.26 | [2] |

| 4c | Thiazole with a 2-(4-hydroxybenzylidene)hydrazinyl moiety and a phenylhydrazono group | VEGFR-2 | 0.15 | [2] |

| Compound Series | 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | S. aureus, E. coli, Candida sp. | 0.5 - 8 | [4][5] |

| Thiazoles 3a & 8a | Imidazole and furan scaffold linked to thiazole | S. aureus | Not specified in µM, but showed high activity | [6] |

| Thiazoles 3a & 8a | Imidazole and furan scaffold linked to thiazole | E. coli | Not specified in µM, but showed high activity | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves the reaction of a furan-containing thiosemicarbazide with an appropriate α-halocarbonyl compound.[1]

Example Protocol:

-

Preparation of Thiosemicarbazone: A mixture of a furan-2-carbaldehyde or a furan-containing ketone (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in ethanol with a catalytic amount of acid (e.g., HCl) for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: To the cooled reaction mixture containing the thiosemicarbazone, an α-haloketone (e.g., phenacyl bromide derivative) (1 equivalent) is added. The mixture is then refluxed for an additional 2-4 hours.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48 hours.[8]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.[8]

-

Formazan Solubilization: The medium is removed, and 150-180 µL of DMSO or acidified isopropanol is added to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[4][5]

Protocol:

-

Reaction Setup: In a 96-well plate, the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are mixed in a kinase buffer.

-

Inhibitor Addition: The test compounds are added at various concentrations. A known VEGFR-2 inhibitor (e.g., Sorafenib) is used as a positive control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-45 minutes).

-

Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo™ MAX reagent.[4][5] The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.[9][10][11]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of this compound derivatives.

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Figure 2: A logical diagram summarizing the key structure-activity relationships of this compound derivatives.

Figure 3: A simplified signaling pathway illustrating the inhibition of VEGFR-2 by this compound derivatives.

References

- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apec.org [apec.org]

Exploring the Therapeutic Potential of Furan-Thiazole Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of furan and thiazole rings within a single molecular scaffold has given rise to a class of heterocyclic compounds with significant therapeutic promise. While the parent molecule, 5-(Furan-2-yl)thiazole, remains largely unexplored in publicly available literature, its derivatives have demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of various furan-thiazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthetic Strategies for Furan-Thiazole Scaffolds

The synthesis of furan-thiazole derivatives often employs multi-step reactions, leveraging established methods for the construction of both heterocyclic rings. A common approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone.

General Synthesis of Thiazole Derivatives Containing a Furan Moiety

One synthetic route involves the reaction of a furan-containing ketone with an N-arylthiosemicarbazide to form a carbothioamide intermediate. This intermediate can then undergo cyclization with hydrazonyl chlorides or chloroacetone to yield the final 1,3-thiazole derivatives.[1]

Experimental Protocol: Synthesis of 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide [1]

-

A mixture of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one and N-arylhydrazinecarbothioamide is prepared in absolute ethanol.

-

Five drops of concentrated hydrochloric acid are added as a catalyst.

-

The mixture is heated under reflux for 2–3 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration.

Experimental Protocol: Synthesis of 1,3-Thiazole Derivatives [1]

-

The carbothioamide intermediate and a hydrazonyl chloride are dissolved in absolute ethanol.

-

Five drops of triethylamine are added, and the mixture is refluxed.

-

The reaction proceeds via nucleophilic substitution followed by cyclization.

-

The final 1,3-thiazole derivative is isolated upon completion of the reaction.

Therapeutic Potential: Anticancer Activity

Derivatives of the furan-thiazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Furan-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5a | A549 (Lung) | 8.02 | [2] |

| HeLa (Cervical) | 6.51 | [2] | |

| MCF-7 (Breast) | 6.84 | [2] | |

| Compound 5f | A549, HeLa, MCF-7 | Better than 5-FU | [2] |

| Compound 5o | A549, HeLa, MCF-7 | Better than 5-FU | [2] |

| Compound 5ac | A549, HeLa, MCF-7 | 4.57–6.71 | [2] |

| Compound 5ad | A549, HeLa, MCF-7 | 3.68–8.51 | [2] |

| Thiazole Derivative 4d | MDA-MB-231 (Breast) | Not specified | [3] |

| Thiazole-naphthalene 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [4] |

| A549 (Lung) | 0.97 ± 0.13 | [4] | |

| HEK293 (Normal) | 16.37 ± 4.61 | [4] | |

| 5-fluoro derivative 59a | MCF-7 (Breast) | 0.37 (GI50) | [5] |

| MDA MB 468 (Breast) | 0.41 (GI50) | [5] | |

| HCT-116 (Colon) | 0.08 (GI50) | [5] | |

| HT 29 (Colon) | 0.41 (GI50) | [5] | |

| Compound 55b | A549, MCF-7, HeLa | 0.95–1.57 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (furan-thiazole derivatives) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways in Anticancer Activity

Several furan-thiazole derivatives have been suggested to exert their anticancer effects by inhibiting key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7] Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][8]

References

- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)thiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 5-(Furan-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of publicly available experimental data for the parent compound, this document presents computed data for the closely related derivative, 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole, to offer indicative values. Furthermore, this guide outlines comprehensive, standard experimental protocols for the determination of key physicochemical parameters, including melting point, boiling point, solubility, acid dissociation constant (pKa), and the partition coefficient (logP). A generalized synthetic workflow for furan-thiazole derivatives is also presented to provide context for its formation.

Physicochemical Data

| Property | Computed Value (for 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole) | Data Source |

| Molecular Formula | C₉H₉NOS | PubChem |

| Molecular Weight | 179.24 g/mol | PubChem |

| XLogP3-AA (logP) | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 179.04048508 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 54.3 Ų | PubChem[1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[2][3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[2][4]

Method: Thiele Tube Method [3][5]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral or silicone oil.[3][4]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner.[3] This design promotes convection currents, ensuring an even temperature distribution throughout the oil.[2]

-

Observation: The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[5]

-

Heating Rate: For an initial approximation, rapid heating can be used. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, near the expected melting point.[3]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7]

Method: Capillary Method (Siwoloboff's Method) [8][9]

-

Sample Preparation: A few milliliters of the liquid sample are placed in a fusion tube.[10]

-

Apparatus Setup: A small capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[8] The fusion tube is then attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or a Thiele tube.[10]

-

Heating: The apparatus is heated slowly and uniformly. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.[9]

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] At this point, the heat source is removed, and the apparatus is allowed to cool.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[11] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[9]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule.[12][13] A systematic approach is typically used.

Method: Qualitative Solubility Tests [13][14]

-

Solvent Selection: A range of solvents with varying polarities and pH is used. Common test solvents include water (polar, neutral), 5% aqueous sodium hydroxide (basic), 5% aqueous sodium bicarbonate (weakly basic), 5% aqueous hydrochloric acid (acidic), and a nonpolar organic solvent like hexane or toluene.[14][15]

-

Procedure: A small, measured amount of the solute (e.g., 10-20 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent.

-

Observation: The mixture is agitated and observed for dissolution. Solubility is often categorized as soluble, partially soluble, or insoluble. For liquid solutes, the formation of a single homogeneous phase indicates solubility.[13]

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups (e.g., alcohols, amines, small carboxylic acids).[13]

-

Solubility in 5% NaOH indicates an acidic functional group, such as a phenol or carboxylic acid.[15]

-

Solubility in 5% NaHCO₃ suggests a relatively strong acidic group, like a carboxylic acid.[15]

-

Solubility in 5% HCl points to the presence of a basic functional group, typically an amine.[14]

-

Solubility in a nonpolar organic solvent and insolubility in water is characteristic of a nonpolar compound.

-

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic behavior.[16][17]

Method: Shake-Flask Method (Gold Standard) [18]

-

Phase Preparation: A solution of the compound is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.

-

Partitioning: A known volume of the prepared solution is placed in a separatory funnel with a known volume of the other phase (n-octanol or water).

-

Equilibration: The funnel is shaken until the compound has fully partitioned between the two phases and equilibrium is reached. This can be time-consuming.[18]

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Alternative Method: RP-HPLC [19][20] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, indirect method. A linear relationship is established between the logarithm of the retention time (log k') of a series of standard compounds with known logP values and the logP itself. The logP of the unknown compound can then be interpolated from its retention time under the same chromatographic conditions.[19][20]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity or basicity of a compound. For a thiazole derivative, it typically reflects the basicity of the nitrogen atom.[21]

Method: Potentiometric Titration [22][23]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, with a known ionic strength.[23]

-

Apparatus Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[23]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[23] This point corresponds to the inflection point of the sigmoid curve.[22]

Synthesis and Reaction Pathway Visualization

Thiazole rings are versatile heterocyclic cores that can be synthesized through various methods. One of the most common is the Hantzsch thiazole synthesis. The diagram below illustrates a generalized workflow for the synthesis of a this compound derivative, starting from a furan-containing α-haloketone and a thioamide.

References

- 1. 5-(Furan-2-yl)-2,4-dimethyl-1,3-thiazole | C9H9NOS | CID 82125255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. acdlabs.com [acdlabs.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 21. Thiazole - Wikipedia [en.wikipedia.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. applications.emro.who.int [applications.emro.who.int]

A Technical Guide to the Quantum Chemical Parameters of 5-(Furan-2-yl)thiazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to determine the quantum chemical parameters of 5-(Furan-2-yl)thiazole. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document outlines the established protocols for its computational analysis based on studies of analogous furan-thiazole systems. Understanding these parameters is crucial for elucidating the molecule's electronic structure, chemical reactivity, and potential applications in fields such as medicinal chemistry and materials science.

Introduction to Quantum Chemical Parameters

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into molecular properties at the electronic level. For a heterocyclic compound like this compound, these parameters can predict its behavior in chemical reactions, its stability, and its potential interactions with biological targets. Key parameters include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It is used to identify regions that are rich or poor in electrons, thereby pinpointing sites for electrophilic and nucleophilic attack. This is particularly valuable in drug design for understanding potential non-covalent interactions with a receptor.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

-

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can predict a molecule's infrared (IR) spectrum, aiding in its experimental characterization.

Computational Methodology: A Detailed Protocol

Density Functional Theory (DFT) is a robust and widely used computational method for calculating the quantum chemical parameters of organic molecules. The following protocol outlines the standard procedure for analyzing a molecule like this compound.